Cas no 333767-99-0 (6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 6-methyl-4-(3-nitrophenyl)-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 5-Pyrimidinecarboxamide, 1,2,3,4-tetrahydro-6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-
- Oprea1_572202
- SCHEMBL16511475
- 333767-99-0
- SR-01000486602-1
- 6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
- AKOS000633405
- F1011-1757
- Oprea1_584333
- CHEMBL490793
- SR-01000486602
- AKOS021997764
-
- Inchi: 1S/C19H18N4O4/c1-11-6-3-4-9-15(11)21-18(24)16-12(2)20-19(25)22-17(16)13-7-5-8-14(10-13)23(26)27/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,25)
- InChI Key: BLSDDDFBAHIOTI-UHFFFAOYSA-N
- SMILES: C1(=O)NC(C)=C(C(NC2=CC=CC=C2C)=O)C(C2=CC=CC([N+]([O-])=O)=C2)N1
Computed Properties
- Exact Mass: 366.13280507g/mol
- Monoisotopic Mass: 366.13280507g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 642
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116Ų
- XLogP3: 2.2
Experimental Properties
- Density: 1.331±0.06 g/cm3(Predicted)
- Melting Point: 176-177 °C(Solv: N,N-dimethylformamide (68-12-2))
- Boiling Point: 578.7±50.0 °C(Predicted)
- pka: 10.90±0.70(Predicted)
6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1011-1757-1mg |
6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
333767-99-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1011-1757-20mg |
6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
333767-99-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1011-1757-2mg |
6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
333767-99-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1011-1757-15mg |
6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
333767-99-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1011-1757-4mg |
6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
333767-99-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1011-1757-20μmol |
6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
333767-99-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1011-1757-10μmol |
6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
333767-99-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1011-1757-2μmol |
6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
333767-99-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1011-1757-5μmol |
6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
333767-99-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1011-1757-3mg |
6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
333767-99-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Related Literature
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
Additional information on 6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
6-Methyl-N-(2-Methylphenyl)-4-(3-Nitrophenyl)-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide: A Comprehensive Overview
The compound with CAS No. 333767-99-0, known as 6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of tetrahydropyrimidines, which are well-known for their diverse applications in drug discovery and material science. The structure of this molecule is characterized by a tetrahydropyrimidine ring system with substituents at positions 4 and 6, as well as a carboxamide group at position 5. These structural features contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of tetrahydropyrimidines in the development of bioactive compounds. For instance, researchers have explored the potential of 6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a candidate for anti-cancer drug development. The presence of the nitrophenyl group at position 4 has been shown to enhance the molecule's ability to interact with specific biological targets, such as protein kinases, which are often overexpressed in cancer cells. This interaction can potentially lead to the inhibition of cell proliferation and induction of apoptosis in malignant cells.
In addition to its pharmacological applications, this compound has also been studied for its role in organic synthesis. The tetrahydropyrimidine ring system serves as a versatile scaffold for further functionalization. For example, chemists have utilized this compound as an intermediate in the synthesis of more complex molecules with enhanced bioavailability and stability. The methyl groups at positions 6 and 2 on the phenyl rings provide additional sites for chemical modification, enabling the creation of derivatives with tailored properties.
The synthesis of 6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Researchers have optimized these steps to achieve high yields and purity levels. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. This approach not only enhances the efficiency of production but also aligns with green chemistry principles by minimizing waste generation.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have confirmed the molecular structure and provided insights into the molecule's conformational flexibility. The presence of electron-withdrawing groups like the nitrophenyl moiety has been shown to influence the electronic properties of the molecule, making it suitable for applications in electrochemistry and materials science.
Looking ahead, ongoing research is focused on exploring the pharmacokinetic properties of 6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Understanding its absorption, distribution, metabolism, and excretion profiles is crucial for its potential use as a therapeutic agent. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic characteristics, including moderate solubility and stability in physiological conditions.
In conclusion,6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-1,2,,tetrahydropyrimidine-carboxamide represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in drug discovery and organic synthesis.
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